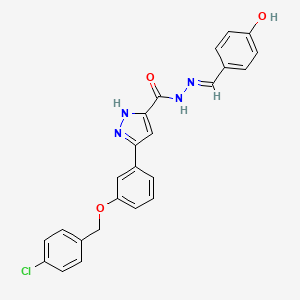![molecular formula C22H22NO2PS B12043255 Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043255.png)
Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine is a chiral phosphine ligand developed by the Kwon Research Group. This compound is notable for its unique bicyclic structure, which includes a naphthyl group attached to a [2.2.1] bicyclic framework. It has found significant applications in asymmetric catalysis, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine typically involves the following steps:
Formation of the Bicyclic Framework: The initial step involves the construction of the [2.2.1] bicyclic core. This is often achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts alkylation or acylation reaction.
Phosphine Functionalization:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the electrophile used.
科学的研究の応用
Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and advanced materials.
作用機序
The mechanism by which Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming complexes that facilitate various catalytic reactions. The unique structure of the compound allows for high enantioselectivity in these reactions, making it a valuable tool in asymmetric synthesis.
類似化合物との比較
- Exo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine
- Endo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine
- Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine
Comparison: Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine is unique due to the position of the naphthyl group, which influences its steric and electronic properties. This positioning allows for different reactivity and selectivity compared to its analogs. For instance, the exo configuration generally provides better enantioselectivity in catalytic reactions compared to the endo configuration .
特性
分子式 |
C22H22NO2PS |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
(1S,4S,5R)-2-(4-methylphenyl)sulfonyl-5-naphthalen-2-yl-2-aza-5-phosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C22H22NO2PS/c1-16-6-10-22(11-7-16)27(24,25)23-14-21-13-19(23)15-26(21)20-9-8-17-4-2-3-5-18(17)12-20/h2-12,19,21H,13-15H2,1H3/t19-,21-,26-/m0/s1 |
InChIキー |
SJQXCVUHXMHJMD-ZVOVDXHFSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3C[C@H]2C[P@]3C4=CC5=CC=CC=C5C=C4 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CP3C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12043201.png)
![2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12043213.png)



![2-Ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-A]azepin-2(5H)-ylidene)methyl]phenyl propionate](/img/structure/B12043230.png)

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043235.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043237.png)
![3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12043240.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043241.png)
![ethyl 2-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12043244.png)
